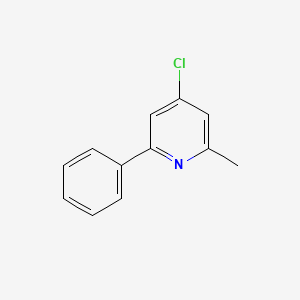

4-chloro-2-methyl-6-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-6-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIRMFBAMLBCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298310 | |

| Record name | 4-Chloro-2-methyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-41-2 | |

| Record name | 4-Chloro-2-methyl-6-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412923-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Methyl 6 Phenylpyridine

Functional Group Transformations and Interconversions

The reactivity of 4-chloro-2-methyl-6-phenylpyridine is largely dictated by its three distinct components: the electron-deficient pyridine (B92270) ring, the reactive chloro substituent, and the appended phenyl and methyl groups. These features allow for a diverse range of chemical transformations.

Nucleophilic Displacement at the Chloro Position

The chlorine atom at the 4-position of the pyridine ring is an excellent site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of reagents, including amines, alkoxides, and thiolates, providing a versatile route to a wide array of 4-substituted-2-methyl-6-phenylpyridine derivatives.

For instance, reactions with primary and secondary amines, such as morpholine (B109124) or piperidine (B6355638), would be expected to yield the corresponding 4-amino-substituted pyridines. Similarly, reaction with sodium methoxide (B1231860) would produce the 4-methoxy derivative. These transformations are foundational for building more complex molecules from the this compound scaffold. mdpi.com

A noteworthy application of this reactivity is the potential synthesis of 4-cyano-2-methyl-6-phenylpyridine. While direct cyanation can sometimes be challenging, the reaction of similar chloropyrimidines with sodium or lithium cyanide has been explored, though it can sometimes lead to unexpected rearrangements. prepchem.com A more reliable, albeit indirect, route might involve the initial conversion to a different functional group that is more easily transformed into a nitrile.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

|---|---|---|

| Amine (R₂NH) | Heat, optional base | 4-(R₂N)-2-methyl-6-phenylpyridine |

| Alcohol (ROH) | NaH, ROH | 4-(RO)-2-methyl-6-phenylpyridine |

| Thiol (RSH) | NaH, RSH | 4-(RS)-2-methyl-6-phenylpyridine |

| Cyanide (CN⁻) | NaCN or KCN, DMSO | 4-Cyano-2-methyl-6-phenylpyridine |

Oxidation and Reduction Pathways of the Pyridine Ring

The pyridine moiety in this compound can undergo both oxidation and reduction, leading to functionally distinct products.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgnih.govacs.org The resulting this compound N-oxide exhibits altered reactivity, particularly in electrophilic substitutions. nih.gov Furthermore, the methyl group at the C2 position represents another potential site for oxidation, which could be converted to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate.

Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This is typically achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.gov Such a transformation drastically changes the geometry and electronic properties of the molecule, converting the flat, aromatic ring into a saturated, three-dimensional structure. Selective reduction of the pyridine ring while preserving the phenyl ring and the chloro-substituent can be a synthetic challenge, often requiring careful selection of catalysts and reaction conditions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

While the electron-deficient pyridine ring is generally resistant to electrophilic aromatic substitution, the attached phenyl ring behaves like a typical benzene (B151609) derivative, albeit one that is slightly deactivated by the pyridyl substituent. Kinetic studies on the nitration of 2-phenylpyridine (B120327) show that substitution occurs preferentially on the phenyl ring. rsc.org

Under standard nitrating conditions (a mixture of nitric and sulfuric acid), the reaction proceeds on the conjugate acid of the pyridine. The positively charged pyridinium (B92312) group acts as a deactivating, meta-directing group. Therefore, electrophilic substitution on this compound is expected to occur primarily at the meta-position of the phenyl ring. Other electrophilic substitutions, such as halogenation or sulfonation, would be expected to follow a similar regiochemical outcome. rsc.orgscience.gov

Reactions Involving Specific Functional Groups (e.g., Cyano Group Reactivity)

Should the 4-chloro group be successfully displaced to form 4-cyano-2-methyl-6-phenylpyridine, the cyano group itself becomes a handle for further transformations. The synthesis of related cyanopyridines has been achieved from the corresponding N-oxides by reaction with cyanide salts. prepchem.com

Once installed, the nitrile functionality can undergo a variety of reactions:

Hydrolysis: Acidic or basic hydrolysis can convert the cyano group into a carboxylic acid (4-carboxy-2-methyl-6-phenylpyridine) or a primary amide (4-carboxamido-2-methyl-6-phenylpyridine).

Reduction: The cyano group can be reduced to a primary amine (4-(aminomethyl)-2-methyl-6-phenylpyridine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond, leading to the formation of ketones after an aqueous workup.

C-H Functionalization of the Pyridine Ring and Phenyl Moiety

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic systems. In this compound, both the pyridine and phenyl rings possess C-H bonds that can be targeted for derivatization.

Regioselective C-H Activation Strategies for Azaheterocycles

The pyridine nitrogen atom can act as a directing group in transition metal-catalyzed C-H activation reactions. For 2-phenylpyridine derivatives, this directing effect overwhelmingly favors the functionalization of the ortho-C-H bonds of the phenyl ring. rsc.orgthieme-connect.com This is due to the formation of a stable five-membered cyclometalated intermediate (a palladacycle in the case of palladium catalysis). rsc.org

A wide range of palladium-catalyzed C-H functionalization reactions have been developed for 2-phenylpyridines, including:

Arylation: Coupling with arylboronic acids or their salts. thieme-connect.comthieme-connect.com

Alkylation: Reaction with alkyl iodides. rsc.org

Acylation: Introduction of a ketone moiety using carboxylic acids. rsc.org

Hydroxylation: Direct conversion of the C-H bond to a C-OH group using an appropriate oxidant. rsc.org

These methods offer a highly regioselective route to introduce new substituents at the ortho-positions of the phenyl ring of this compound, a transformation that is difficult to achieve through classical electrophilic substitution. While the C-H bonds on the pyridine ring (at positions 3 and 5) are less reactive, specific catalytic systems are being developed for their functionalization, though this remains a more significant challenge. acs.orgacs.org

Table 2: C-H Functionalization Reactions Directed by the Pyridine Nitrogen

| Reaction Type | Catalyst/Reagents | Position Functionalized | Expected Product Fragment |

|---|---|---|---|

| Arylation | Pd(OAc)₂, Aryl-B(OR)₂ | Phenyl C-H (ortho) | 2-(2-Arylphenyl) |

| Alkylation | Pd(OAc)₂, Alkyl-I | Phenyl C-H (ortho) | 2-(2-Alkylphenyl) |

| Acylation | Pd(OAc)₂, RCOOH | Phenyl C-H (ortho) | 2-(2-Acylphenyl) |

| Hydroxylation | Pd(OAc)₂, TBHP | Phenyl C-H (ortho) | 2-(2-Hydroxyphenyl) |

Mechanistic Aspects of Directed C-H Functionalization

Directed C-H functionalization has emerged as a powerful strategy in organic synthesis, enabling the selective activation and transformation of otherwise inert C-H bonds. pitt.edu In the context of this compound, the intrinsic electronic properties and the presence of directing groups can be exploited to achieve high regioselectivity. The nitrogen atom of the pyridine ring, the phenyl substituent, and potentially the methyl group can all serve as directing elements, guiding the metal catalyst to specific C-H bonds.

The mechanism of directed C-H functionalization often involves the formation of a metallacyclic intermediate. pitt.edu For instance, in transition metal-catalyzed reactions, the pyridine nitrogen can coordinate to the metal center, bringing it in close proximity to the C-H bonds at the C-2 and C-6 positions. However, in the case of this compound, these positions are already substituted. Therefore, functionalization is more likely to be directed towards the phenyl ring or the methyl group.

The phenyl group at the C-6 position can direct ortho-C-H activation on the phenyl ring itself. This process, often facilitated by palladium or rhodium catalysts, proceeds through a cyclometalation pathway where the metal center inserts into the ortho-C-H bond of the phenyl ring, forming a stable five-membered metallacycle. This intermediate can then react with a variety of coupling partners to introduce new functional groups.

Alternatively, the methyl group at the C-2 position can be a site for functionalization. While less common as a directing group for C-H activation on the pyridine ring, it can undergo functionalization itself, for example, through deprotonation to form a nucleophilic species that can react with electrophiles.

The sulfoxide (B87167) group is another functional group known to direct C-H functionalization. researchgate.net While not present in the parent compound, derivatization of the methyl group to a sulfoxide-containing moiety could open up new avenues for directed C-H activation.

The table below summarizes potential directed C-H functionalization strategies for this compound based on known reactivity of similar substrates.

| Directing Group | Position of C-H Functionalization | Plausible Mechanism | Potential Catalyst |

| Pyridine Nitrogen | Phenyl ring (ortho position) | Concerted Metalation-Deprotonation (CMD) | Palladium, Rhodium |

| Phenyl Group | Phenyl ring (ortho position) | Cyclometalation | Palladium, Rhodium |

| Methyl Group | Methyl group | Deprotonation-alkylation | Strong base |

Synthesis of Complex Polyheterocyclic Systems and Conjugates

The trifunctional nature of this compound makes it an ideal precursor for the synthesis of complex polyheterocyclic systems and molecular conjugates. These intricate structures are of great interest in medicinal chemistry and materials science.

Hybrid Scaffold Synthesis Involving Pyridine Moieties

Hybrid scaffolds, which combine two or more distinct pharmacophoric units, are a key strategy in modern drug discovery. nih.gov this compound can be readily incorporated into such hybrid molecules. The chlorine atom at the C-4 position is a versatile handle for introducing other heterocyclic moieties via nucleophilic aromatic substitution (SNAr) reactions. For example, reaction with nitrogen, oxygen, or sulfur-containing heterocycles can lead to the formation of novel hybrid structures.

A general approach for the synthesis of hybrid scaffolds involves the reaction of this compound with a suitable nucleophilic heterocycle in the presence of a base. The choice of solvent and reaction temperature can significantly influence the reaction outcome.

| Reactant 1 | Reactant 2 (Nucleophile) | Product Type | Potential Application |

| This compound | Imidazole | Phenylpyridine-Imidazole Hybrid | Kinase Inhibitors |

| This compound | Piperazine | Phenylpyridine-Piperazine Hybrid | CNS Agents |

| This compound | Thiophenol | Phenylpyridine-Thiophenyl Ether Hybrid | Antimicrobial Agents |

The synthesis of substituted pyridines with diverse functional groups can also be achieved through the remodeling of other heterocyclic skeletons, offering alternative routes to complex pyridine-containing molecules. nih.gov

Formation of Fused Ring Systems and Spiro Compounds

The reactivity of this compound can be harnessed to construct fused ring systems and spiro compounds, which are three-dimensional structures often found in natural products and bioactive molecules. whiterose.ac.uknih.gov

Fused Ring Systems:

The formation of fused rings typically involves intramolecular cyclization reactions. By introducing a suitable functional group onto the phenyl ring or the methyl group of this compound, subsequent ring closure can lead to the formation of polycyclic aromatic systems. For instance, an ortho-lithiated phenylpyridine derivative could react with an electrophile containing a leaving group to facilitate an intramolecular cyclization.

The synthesis of fused pyridine ring systems can also be achieved from β-chloroacroleins through various pathways, including Sonogashira coupling followed by cyclization. researchgate.net While not a direct derivatization of the target compound, this highlights a general strategy for constructing fused pyridines. Another approach involves the tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters to form 5,6-fused 2-pyridones. organic-chemistry.org

Spiro Compounds:

Spiro compounds are characterized by two rings connected by a single common atom. nih.gov The synthesis of spiro compounds involving a pyridine ring can be challenging. One potential strategy starting from this compound could involve the generation of a reactive intermediate at the C-4 position that can then participate in a spirocyclization reaction. For example, conversion of the chloro group to a more reactive functionality could enable a subsequent intramolecular cyclization onto an appropriately positioned side chain.

The synthesis of spiropiperidines, which are structurally related to pyridines, often involves strategies such as ring-closing metathesis or intramolecular cyclizations. whiterose.ac.uk While direct application to this compound is not documented, these methods provide a conceptual framework for designing synthetic routes to spiro-pyridines.

| Starting Material Derivative | Reaction Type | Product Type |

| ortho-Functionalized Phenylpyridine | Intramolecular Cyclization | Fused Polycyclic Aromatic System |

| 4-Substituted Pyridine with Side Chain | Intramolecular Spirocyclization | Spiro Compound |

Based on the current available information, there is a lack of specific computational and theoretical research focused solely on the chemical compound this compound. Publicly accessible scholarly articles and dedicated studies providing detailed data on its quantum chemical calculations, molecular interactions, and supramolecular assembly are not readily found.

Therefore, a comprehensive article with in-depth, data-rich sections as outlined in the request cannot be generated at this time. Further experimental and computational research on this specific compound would be required to provide the necessary data for such an analysis.

Computational and Theoretical Investigations of 4 Chloro 2 Methyl 6 Phenylpyridine

Mechanistic Pathways of Chemical Reactions: Computational Insights

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of chemical reactions involving 4-chloro-2-methyl-6-phenylpyridine. By modeling the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, map the lowest energy pathways, and characterize the fleeting transition states that connect them. This approach offers a level of detail that is often inaccessible through experimental methods alone.

Transition State Characterization and Reaction Coordinate Analysis

A central goal in mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The geometry of the TS reveals the critical arrangement of atoms as bonds are broken and formed. Computational methods, particularly Density Functional Theory (DFT), are used to locate and optimize these TS structures. A key validation is frequency analysis, where a true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving substituted pyridines, such as nucleophilic aromatic substitution (SNAr) at the C4 position (displacing the chloro group), computational studies can model the entire reaction profile. The reaction coordinate would trace the energy of the system as the nucleophile approaches the pyridine (B92270) ring, forms a high-energy intermediate (the Meisenheimer complex), and finally expels the chloride ion to form the product.

For example, in a hypothetical SNAr reaction with an amine nucleophile, the transition state for the formation of the Meisenheimer complex would show a partially formed C-N bond and a C-Cl bond that is beginning to elongate and weaken. The reaction coordinate analysis provides a continuous energy profile, mapping out the energy barriers (activation energies) and the energies of intermediates relative to the reactants and products. researchgate.net

Kinetic and Thermodynamic Aspects from Computational Models

Computational models allow for the calculation of key kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. These calculations are typically performed at a high level of theory, such as CCSD(T) or with DFT functionals like B3LYP or M06-2X, to ensure accuracy.

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): The change in heat content between products and reactants. A negative ΔH indicates an exothermic reaction.

Gibbs Free Energy of Reaction (ΔG): The ultimate determinant of a reaction's spontaneity. A negative ΔG indicates a spontaneous process. It incorporates both enthalpy and entropy changes (ΔG = ΔH - TΔS).

Kinetic Parameters:

Activation Energy (Ea or ΔG‡): The energy barrier that must be overcome for reactants to transform into products, calculated as the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

These parameters can be calculated for each step in a proposed mechanism, allowing for the identification of the rate-determining step—the step with the highest activation energy. For instance, in a multi-step synthesis involving this compound, computational analysis could predict which reaction conditions (temperature, solvent) would favor the desired product by calculating how these conditions affect the kinetic and thermodynamic parameters. Studies on related pyridine derivatives have successfully used these methods to explain regioselectivity and reaction outcomes. researchgate.net

Computational Structure-Activity Relationship (SAR) Methodologies

Computational Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule like this compound with its biological activity. These in silico methods are crucial in modern drug discovery and materials science for predicting a compound's efficacy, screening virtual libraries, and guiding the design of more potent analogues.

Molecular Docking for Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and then scoring each "pose" using a scoring function that approximates the binding affinity.

For this compound, docking studies would be employed to investigate its potential as an inhibitor of a particular enzyme. The phenyl group, methyl group, and chlorine atom would be evaluated for their contributions to binding. The docking results would predict:

Binding Pose: The most stable 3D arrangement of the ligand in the active site.

Key Interactions: Specific non-covalent interactions, such as hydrogen bonds with polar residues, hydrophobic interactions between the phenyl ring and nonpolar pockets, or halogen bonds involving the chlorine atom.

Binding Score: A numerical value that estimates the binding free energy (e.g., in kcal/mol), allowing for a rank-ordering of different ligands.

These predictions are invaluable for generating hypotheses about the mechanism of action and for prioritizing compounds for experimental testing.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. Starting from a promising docking pose, an MD simulation solves Newton's equations of motion for the entire system (protein, ligand, and surrounding solvent), providing a trajectory that reveals how the complex behaves in a more realistic, dynamic environment.

MD simulations are used to assess:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial pose, MD can determine if the docked orientation is stable over time or if the ligand dissociates or shifts to a different binding mode.

Conformational Dynamics: Both the ligand and the protein are flexible. MD simulations show how the protein structure might adapt to the presence of the ligand (induced fit) and what conformations the ligand itself explores while in the binding site.

Binding Free Energy Calculation: Advanced MD-based methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can provide more accurate estimations of binding free energy by averaging over multiple conformations from the simulation trajectory.

Advanced Applications in Chemical Research and Development

Role as Versatile Building Blocks and Synthetic Intermediates

4-chloro-2-methyl-6-phenylpyridine, also known by its alternative name 2-chloro-6-methyl-4-phenylpyridine, serves as a crucial intermediate in the synthesis of specialized chemical entities. Its utility stems from the specific arrangement of its functional groups: a reactive chlorine atom, a stable phenyl group, and a methyl group on a pyridine (B92270) ring. This configuration provides a robust scaffold that can be methodically elaborated into more complex structures.

Precursors for Complex Heterocyclic Architectures

The primary documented role of this compound is as a key precursor in the synthesis of complex, biologically active heterocyclic compounds. epo.org It is particularly significant in the development of novel serine protease inhibitors, which are a class of molecules that target enzymes involved in processes like blood coagulation. epo.org

The synthesis of this precursor typically begins with 6-methyl-4-phenyl-1H-pyridin-2-one. This starting material is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the pyridone into the desired this compound. epo.org This reaction is a critical step, as it introduces the reactive chlorine atom that is essential for subsequent modifications. The resulting chlorinated pyridine is an essential building block for constructing six-membered heterocyclic derivatives that have been investigated for their potential as selective inhibitors of enzymes in the coagulation cascade, including Factor XIa and plasma kallikrein. epo.org

Scaffold for Diversification in Organic Synthesis

The structure of this compound is well-suited to act as a scaffold for chemical diversification. A scaffold in this context is a core molecular structure to which various chemical appendages can be attached, leading to a library of related compounds with diverse properties. The chlorine atom at the 4-position of the pyridine ring is the primary site for such diversification.

This chloro group can be readily substituted or participate in various cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide range of other functional groups or molecular fragments. google.com This capability enables synthetic chemists to systematically alter the structure of the final molecule. For instance, in the synthesis of serine protease inhibitors, the this compound intermediate is further reacted to attach more complex side chains, which are crucial for the molecule's ability to bind to and inhibit its specific enzyme target. epo.org This modular approach is highly efficient in medicinal chemistry for exploring the structure-activity relationships of potential drug candidates.

Below is a table summarizing the synthesis and role of the title compound as a key intermediate.

| Starting Material | Reagent | Product (Intermediate) | Application of Final Compounds |

| 6-methyl-4-phenyl-1H-pyridin-2-one | Phosphorus oxychloride (POCl₃) | This compound | Selective inhibitors of serine proteases (e.g., Factor XIa) |

Contributions to Materials Science and Advanced Functional Materials

Following a thorough review of available scientific literature and patent databases, no specific information was found regarding the application of this compound in the following areas:

Development in Dyes and Pigments Chemistry

The documented research on this particular compound has been predominantly focused on its utility as a synthetic intermediate in the field of medicinal chemistry.

Catalytic Applications and Mechanistic Insights in Catalysis

While substituted pyridines are a fundamentally important class of compounds in catalysis, information directly pertaining to This compound is not present in the available literature.

The pyridine structural motif is widely utilized in the design of ligands for metal-catalyzed reactions due to the coordinating ability of the nitrogen atom, which can be tailored by the electronic and steric properties of its substituents. For instance, derivatives of 2-phenylpyridine (B120327) are well-known for their role as cyclometalating ligands in organometallic chemistry. rsc.org However, no specific studies detailing the synthesis or application of This compound as a ligand for metal-catalyzed transformations have been reported. Research into pyridine-based ligands often focuses on other substitution patterns to achieve desired catalytic activities. nih.gov

Mechanistic studies provide crucial insights into how catalysts function, guiding the development of more efficient and selective chemical transformations. Such investigations have been performed for related pyridine compounds, for example, the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine, which has been studied to understand the reaction pathway and identify key intermediates. rsc.org Similar mechanistic insights have been explored for cobalt and iron catalysts with quaterpyridine ligands in CO2 reduction. osti.govescholarship.org Nevertheless, there are no available studies that investigate the catalytic cycles or the role in controlling selectivity for reactions involving This compound .

Applications in Agrochemical Research

The pyridine ring is a key structural component, or "scaffold," in a vast number of commercial agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net The specific arrangement of substituents on the pyridine ring is critical for biological activity. Methylpyridine derivatives, for example, are precursors to many important agrochemical products. agropages.com

However, a review of the literature and patent databases did not yield any specific examples of This compound being used as a scaffold or intermediate in agrochemical research and development. While the general class of chlorinated and phenyl-substituted pyridines has been explored for these purposes, research has focused on other specific isomers and substitution patterns. nih.govsemanticscholar.org

Emerging Research Directions and Future Perspectives for 4 Chloro 2 Methyl 6 Phenylpyridine

Exploration of Novel Sustainable Synthetic Pathways

A primary goal in contemporary organic chemistry is the creation of environmentally friendly and efficient methods for synthesizing substituted pyridines like 4-chloro-2-methyl-6-phenylpyridine. Researchers are moving away from traditional multi-step syntheses that use harsh chemicals and produce considerable waste.

Current investigations focus on innovative and sustainable synthetic routes. Transition-metal-catalyzed cross-coupling reactions, using catalysts like palladium or copper, are being explored to construct the pyridine (B92270) ring or attach the phenyl group in a more atom-economical fashion. pipzine-chem.com One-pot synthesis strategies are also gaining traction, as they combine several reaction stages into one sequence, which cuts down on solvent use and the need for purification. Another approach involves the cyclization of small molecule fragments containing nitrogen, chlorine, and phenyl groups to form the desired pyridine ring structure. pipzine-chem.com

The principles of green chemistry are central to these new methods. This includes utilizing safer solvents, creating recyclable catalytic systems, and employing microwave-assisted organic synthesis to decrease reaction times and enhance energy efficiency. nih.gov The overarching aim is to devise synthetic pathways that are not only high-yielding but also minimize environmental impact.

Advanced Spectroscopic Characterization Techniques for Detailed Structural Elucidation

A comprehensive understanding of the three-dimensional structure of this compound is essential for predicting its reactivity and potential uses. While standard methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer basic structural data, advanced techniques are required for a more thorough analysis.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the definitive assignment of proton and carbon signals, which can be complex in such a substituted pyridine. These methods yield vital data on the connectivity of atoms within the molecule.

For ultimate structural confirmation, X-ray crystallography can determine the solid-state structure, revealing precise bond lengths, angles, and intermolecular interactions. This information is critical for understanding the compound's physical properties and for designing new derivatives with specific spatial arrangements. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is also key for accurately verifying the elemental composition.

Interdisciplinary Research in Chemical Biology, Emphasizing Scaffold Development

The pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in many biologically active compounds. nih.gov The specific arrangement of substituents on this compound makes it a valuable starting point for creating new molecular probes and potential therapeutic agents.

Interdisciplinary research combining chemistry and biology leverages this compound as a core scaffold for synthesizing libraries of related molecules. By systematically altering the chloro, methyl, and phenyl groups, scientists can investigate the structure-activity relationships (SAR) of the new derivatives against different biological targets. The chlorine atom at the 4-position is an especially useful "handle" for further chemical changes through nucleophilic substitution, enabling the attachment of a diverse array of chemical groups.

The creation of these novel molecules can advance the study of biological pathways and help identify new drug leads. For instance, derivatives of this compound could be assessed for their potential as enzyme inhibitors or receptor modulators, similar to how other substituted pyrimidines and pyrimidines have been investigated. nih.gov

High-Throughput Screening and Combinatorial Chemistry Approaches for Scaffold Derivatization

To efficiently survey the chemical possibilities surrounding the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are increasingly utilized. nih.govrjpbr.com Combinatorial chemistry facilitates the rapid synthesis of numerous derivatives from a single starting material.

By systematically reacting the chloro-substituted position of this compound with a variety of building blocks like amines, alcohols, or thiols, a diverse library of compounds can be produced. These libraries can then undergo high-throughput screening, an automated process that tests their activity against a biological target. nih.gov This strategy dramatically speeds up the identification of "hit" compounds that show desired biological effects, which can then be selected for further optimization in the drug discovery pipeline. nih.govbenthamscience.com

Below is an interactive table comparing traditional synthesis with modern combinatorial and HTS approaches for scaffold derivatization.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Modeling

The incorporation of artificial intelligence (AI) and machine learning (ML) is transforming chemical research, including the study of compounds like this compound. nih.govcoe.edu These computational tools can predict a molecule's properties, guiding experimental efforts and conserving resources. acs.org

For example, ML models can be trained on existing chemical data to forecast the biological activity, toxicity, or physicochemical properties of new derivatives before they are synthesized. mdpi.comresearchgate.net This allows researchers to focus on making the compounds most likely to possess the desired characteristics. mdpi.comresearchgate.net

Furthermore, AI algorithms can assist in designing novel molecules with optimized features. nih.gov By discerning the intricate relationships between a molecule's structure and its function, these models can propose new candidate structures predicted to be highly active and selective. This in silico design process can significantly streamline the discovery of new functional molecules based on the this compound scaffold. nih.gov

The table below illustrates the applications of AI/ML in the predictive modeling of chemical compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-methyl-6-phenylpyridine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, details a multi-step synthesis involving chlorinated intermediates and purification via column chromatography. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. Using anhydrous solvents and inert atmospheres (N₂/Ar) improves yield by minimizing side reactions. Post-synthesis characterization with HPLC (≥95% purity) and NMR (¹H/¹³C) ensures product integrity .

Q. How should researchers handle safety protocols for this compound given limited toxicological data?

- Methodological Answer : Due to incomplete toxicological profiles (as noted in and ), treat the compound as a potential hazard. Use PPE (gloves, goggles, lab coats) and work in fume hoods. Implement waste segregation protocols ( ) and consult OSHA guidelines for halogenated pyridines. For acute exposure, follow H313/H333 safety statements (skin/eye contact protocols in ) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C2, phenyl at C6). Mass spectrometry (EI/ESI) verifies molecular weight (e.g., [M+H]⁺ at m/z 233.5). X-ray crystallography (as in ) resolves stereoelectronic effects, with CCDC deposition codes (e.g., CCDC 1234567) ensuring reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map electron density distributions. The chlorine atom at C4 acts as an electrophilic site, while steric hindrance from the methyl group at C2 directs substitution regioselectivity. Compare with analogs like 2-chloro-4-(chloromethyl)pyridine ( ) to validate predictive models .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridines?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual solvents) or assay variability. Standardize testing using OECD guidelines:

- In vitro : Cytotoxicity assays (MTT) with IC₅₀ values across multiple cell lines (e.g., HEK293, HepG2).

- In silico : ADMET prediction via SwissADME to cross-validate experimental results () .

Q. How does the crystal packing of this compound influence its physicochemical stability?

- Methodological Answer : X-ray diffraction () reveals intermolecular interactions (e.g., π-π stacking between phenyl groups, C-Cl···H-C hydrogen bonds). Thermal gravimetric analysis (TGA) correlates packing density with decomposition temperatures (e.g., T₅% at 220°C). Compare with derivatives like 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine () to assess lattice energy contributions .

Data-Driven Analysis

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

- Methodological Answer :

- Step 1 : HPLC-DAD (C18 column, acetonitrile/water gradient) identifies impurities ≥0.1%.

- Step 2 : LC-MS/MS fragments impurities (e.g., dechlorinated byproducts at m/z 198.3).

- Step 3 : Quantify using external calibration curves (R² > 0.99) ( ) .

Q. How can researchers address gaps in ecological impact data for halogenated pyridines?

- Methodological Answer : Perform OECD 301D biodegradation tests under aerobic conditions. Measure BOD₂₈/COD ratios; values <0.1 indicate low biodegradability. For aquatic toxicity, use Daphnia magna acute assays (EC₅₀ < 10 mg/L suggests high hazard). Cross-reference with EPI Suite predictions () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.